Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate
Overview
Description
Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: is a chemical compound known for its use as a plasticizer. It is often employed in the production of polyvinyl chloride (PVC) products to enhance their flexibility and durability. This compound is recognized for its non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers .
Mechanism of Action
Target of Action
DINCH is primarily used as a plasticizer, and its main targets are polymers, particularly polyvinyl chloride (PVC). It is designed to increase the flexibility and extensibility of these materials .
Mode of Action
DINCH works by embedding itself in the polymer matrix, increasing the distance between polymer chains. This increased spacing allows the chains to slide past each other more easily, which enhances the material’s flexibility and pliability .
Biochemical Pathways
As a plasticizer, DINCH does not directly participate in biochemical pathways. Instead, it alters the physical properties of materials in which it is incorporated. It’s worth noting that dinch is considered a safer alternative to phthalates, which have been associated with adverse health effects .
Pharmacokinetics
It is known to be stable under high temperatures, suggesting it may persist in the environment .
Result of Action
The primary result of DINCH’s action is the increased flexibility and extensibility of PVC and other polymers. This makes the material more suitable for a variety of applications, including toys, food packaging, and medical devices .
Action Environment
Environmental factors can influence the effectiveness and stability of DINCH. For example, its stability at high temperatures makes it suitable for use in environments that experience significant heat . .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Esterification: The primary reaction involved in the synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is esterification.
Common Reagents and Conditions
Esterification: Sulfuric acid, p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 7-methyloctanol.
Scientific Research Applications
Chemistry
- Used as a plasticizer in the production of flexible PVC products .
- Employed in the synthesis of other chemical compounds through esterification reactions .
Biology and Medicine
- Investigated for its potential use in medical devices due to its non-phthalate nature, reducing the risk of harmful effects associated with phthalates .
Industry
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): Another plasticizer used in PVC products but is a phthalate ester.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer similar to Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.
Uniqueness
Properties
IUPAC Name |
bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORIEOQXBKUKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274044 | |
Record name | Bis(7-methyloctyl) tetrahydrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
394 °C | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
224 °C (COC) | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Iin water, <0.02 mg/L | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity slightly less than 1 | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-7 mm Hg | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
166412-78-8, 318292-43-2 | |
Record name | Diisononyl hexahydrophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(7-methyloctyl) tetrahydrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISONONYL HEXAHYDROPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diisononyl hexahydrophthalate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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